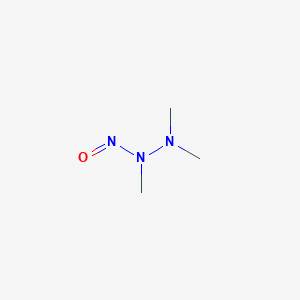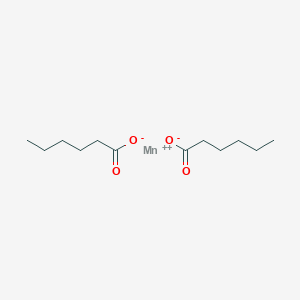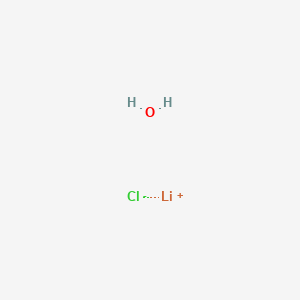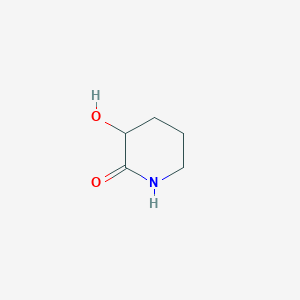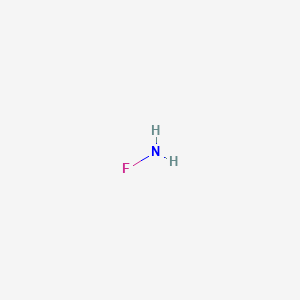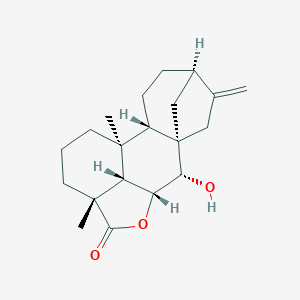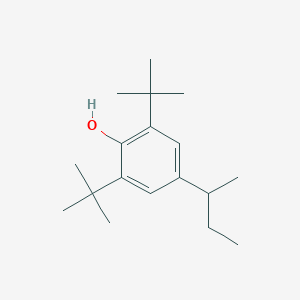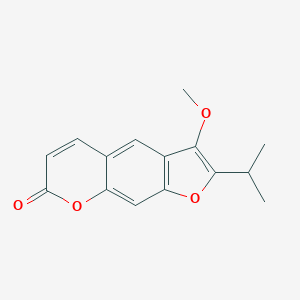
Peucedanin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Peucedanin, also known as Peucedanol, is a natural compound found in various plants, including Peucedanum japonicum Thunb, and Angelica decursiva. This compound has been the subject of various scientific studies due to its potential therapeutic properties. Peucedanin has been found to possess anti-inflammatory, anti-tumor, and anti-bacterial properties.
Applications De Recherche Scientifique
Alzheimer's Disease Research
Peucedanum ostruthium, a plant containing peucedanin, has been studied for its anti-amyloidogenic properties. A study used NMR and UPLC-HR-MS to identify metabolites in its extracts, focusing on chlorogenic acids. These polyphenols-enriched fractions showed potential in preventing Aβ1-42 peptide aggregation and neurotoxicity, which is significant for Alzheimer's disease research and therapy development (Palmioli et al., 2019).
Structural Analysis
Peucedanin's structure has been established using techniques like X-ray diffraction, high-resolution EI-MS, sATR-FTIR, and 2D NMR spectroscopy. This furanocoumarin, isolated from Peucedanum tauricum, exhibits distinct structural features, including intermolecular hydrogen bonding, which are valuable for biological activity testing (Bartnik et al., 2014).
Ethnopharmacology and Pharmacological Properties
Peucedanum species, including those containing peucedanin, have been used in traditional medicine for treating various conditions like cough, cramps, and asthma. Phytochemical studies confirm the presence of coumarins, flavonoids, and essential oils in these species, contributing to their pharmacological activities. This review highlights the need for further investigations into isolated compounds for novel therapeutic developments (Sarkhail, 2014).
Insecticidal Activity
Peucedanum species accumulate various coumarins, including peucedanin, with known biological activities. A study on insecticidal activity showed that linear furanocoumarins, including peucedanin, are effective against Spodoptera littoralis, a test organism. This supports the role of coumarins in chemical defense and their potential in developing natural insecticides (Hadacek et al., 1994).
Microbial Transformation
The microbial transformations of peucedanin by fungi like Aspergillus niger have been investigated, yielding hydroxylated metabolites. This study provides insights into the biotransformation of peucedanin, which is crucial for understanding its metabolic pathways and potential applications (Ghasemi et al., 2019).
Allergic Airway Inflammation Research
Peucedanum japonicum, containing peucedanin, has been studied for its effects on allergic lung inflammation. The extract showed inhibitory effects on Th2 cell activation and macrophage production of inflammatory mediators, suggesting its potential as a therapy for allergic lung conditions (Chun et al., 2018).
Propriétés
Numéro CAS |
133-26-6 |
|---|---|
Nom du produit |
Peucedanin |
Formule moléculaire |
C15H14O4 |
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
3-methoxy-2-propan-2-ylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C15H14O4/c1-8(2)14-15(17-3)10-6-9-4-5-13(16)18-11(9)7-12(10)19-14/h4-8H,1-3H3 |
Clé InChI |
YQBNJPACAUPNLV-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC |
SMILES canonique |
CC(C)C1=C(C2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC |
melting_point |
85.0 °C |
Autres numéros CAS |
133-26-6 |
Synonymes |
peucedanin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



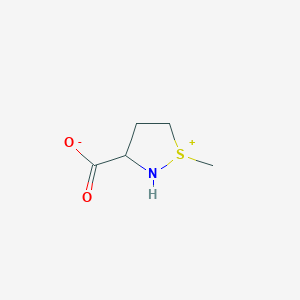
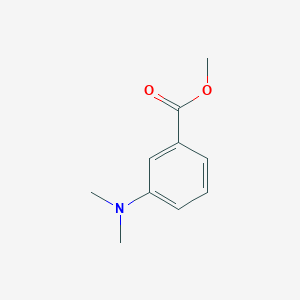
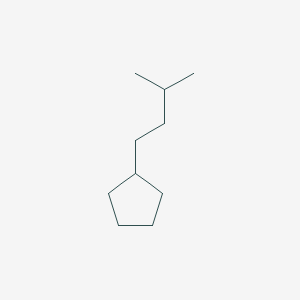
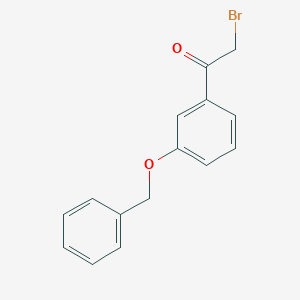
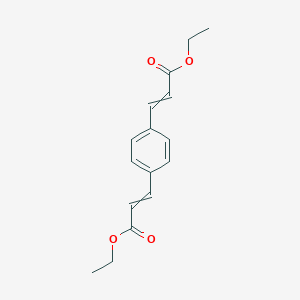
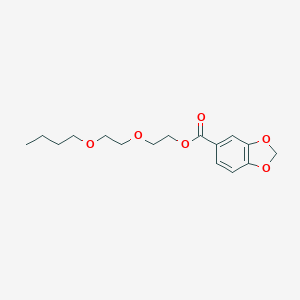
![Acetamide, N,N'-[[(2S,5S)-3,6-dioxo-2,5-piperazinediyl]di-3,1-propanediyl]bis[N-hydroxy-](/img/structure/B90766.png)
